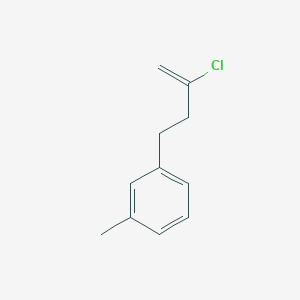

2-Chloro-4-(3-methylphenyl)-1-butene

Description

Contextualization within Halogenated Alkenes and Aryl-Substituted Hydrocarbons

2-Chloro-4-(3-methylphenyl)-1-butene is classified as both a halogenated alkene and an aryl-substituted hydrocarbon. The halogenated alkene group, specifically an allylic chloride, is a prominent feature, conferring significant reactivity. The chlorine atom is positioned on a carbon adjacent to the carbon-carbon double bond, which makes it susceptible to nucleophilic substitution reactions, often proceeding through an S(_N)2' mechanism. nih.gov The double bond itself can undergo various addition reactions. masterorganicchemistry.comorganicchemistrytutor.comlumenlearning.com Halogenation of alkenes with reagents like Br(_2) or Cl(_2) typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com

The aryl-substituted hydrocarbon portion of the molecule consists of a 3-methylphenyl group (m-tolyl group) attached to the butene chain. Aryl groups are ubiquitous in organic chemistry, found in everything from pharmaceuticals to polymers. acs.orgnih.gov The presence of the methyl group on the benzene (B151609) ring can influence the molecule's electronic properties and provides an additional site for potential chemical modification. The synthesis of aryl-substituted hydrocarbons can present challenges, particularly in controlling regioselectivity and achieving efficient cross-coupling. acs.orgmdpi.com

Interactive Table: Properties of Related Halogenated Alkenes Below is a table of physical and chemical properties for structurally related, simpler halogenated alkenes. Data for the specific subject compound is not publicly available, so these serve as a reference.

| Property | 2-Chloro-1-butene | Allyl chloride (3-Chloroprop-1-ene) |

| Molecular Formula | C(_4)H(_7)Cl | C(_3)H(_5)Cl |

| Molar Mass | 90.551 g/mol nist.gov | 76.52 g·mol wikipedia.org |

| Appearance | Data not specified | Colorless liquid wikipedia.org |

| Boiling Point | Data not specified | 45 °C (113 °F; 318 K) wikipedia.org |

| CAS Number | 2211-70-3 nist.gov | 107-05-1 wikipedia.org |

Historical Perspective of Related Chemical Architectures and Synthetic Challenges

The synthesis of molecules with structures related to this compound has a long history, marked by significant challenges and innovations. The preparation of allylic chlorides, for instance, has been a subject of study for over a century. Allyl chloride itself was first synthesized in 1857 by reacting allyl alcohol with phosphorus trichloride. wikipedia.orgchemcess.com

The industrial-scale production of allyl chloride later evolved to a high-temperature (around 500 °C) chlorination of propylene. wikipedia.orgchemcess.com This process proceeds via a free-radical chain mechanism. chemcess.com A key challenge in the synthesis of halogenated alkenes is controlling the reaction to favor substitution over addition. At lower temperatures, the addition of chlorine across the double bond to form products like 1,2-dichloropropane (B32752) is the major pathway. wikipedia.org

Synthetic challenges associated with aryl-substituted hydrocarbons have centered on the formation of carbon-carbon bonds. The development of transition-metal-catalyzed cross-coupling reactions represented a major breakthrough. nih.gov However, catalyst poisoning, particularly when sulfur-containing compounds are involved, and achieving site-selectivity in molecules with multiple potential reaction sites remain active areas of research. nih.govmdpi.com For a molecule like this compound, a synthetic approach might involve the coupling of an organometallic reagent derived from 3-methylbenzyl chloride with a suitable chlorinated butene fragment, though controlling regioselectivity would be a critical challenge.

Significance as a Foundation for Advanced Organic Synthesis Research

The significance of this compound lies in its potential as a versatile building block for advanced organic synthesis. Its bifunctional nature—possessing a reactive allylic chloride and a modifiable aromatic ring—allows for a range of subsequent chemical transformations.

The allylic chloride moiety is a valuable functional group for introducing the butenyl-aryl side chain into other molecules. It can react with a wide variety of nucleophiles, including carbanions, amines, and alkoxides, to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reactivity makes it a useful precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty materials. wikipedia.orgtaylorandfrancis.comnih.gov For example, related chloro-N-arylacetamides are used as precursors for synthesizing novel heterocyclic compounds like thieno[2,3-b]pyridines. nih.gov Similarly, imidazole-based compounds containing chloro-substituents are synthesized for evaluation as potential enzyme inhibitors. nih.gov

The alkene portion of the molecule can undergo reactions such as epoxidation, dihydroxylation, or polymerization. The aromatic ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or further halogenation, allowing for the introduction of additional functional groups. The presence of the methyl group directs these substitutions primarily to the ortho and para positions relative to it.

Interactive Table: Potential Reactions of the Functional Groups The table below outlines the types of reactions the key functional groups in this compound can undergo, highlighting its synthetic utility.

| Functional Group | Type of Reaction | Potential Outcome |

| Allylic Chloride | Nucleophilic Substitution (S(_N)2 or S(_N)2') | Formation of new C-C, C-O, C-N bonds |

| Alkene | Electrophilic Addition | Halogenation, hydrohalogenation, hydration |

| Alkene | Epoxidation | Formation of an epoxide ring |

| Aromatic Ring | Electrophilic Substitution | Nitration, halogenation, sulfonation, Friedel-Crafts reactions |

| Aromatic Ring | Cross-Coupling Reactions | Formation of new C-C bonds (e.g., Suzuki, Heck coupling if converted to a halide/triflate) |

This multifunctionality makes the compound a potentially valuable intermediate in the synthesis of complex target molecules where both an aromatic component and a flexible four-carbon chain are required.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorobut-3-enyl)-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBNONHIMLZSJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641122 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-17-1 | |

| Record name | 1-(3-Chlorobut-3-en-1-yl)-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Chemical Synthesis of 2 Chloro 4 3 Methylphenyl 1 Butene

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For 2-Chloro-4-(3-methylphenyl)-1-butene, two primary disconnections are logical, targeting the formation of the carbon-carbon bond between the aryl and alkyl fragments, and the installation of the chloro-alkene functionality.

Interactive Table: Key Retrosynthetic Disconnections

| Disconnection | Bond Cleaved | Precursor Fragments (Synthons) | Corresponding Forward Reaction |

| Route A | Aryl-Alkyl C-C bond | A 3-methylphenyl synthon and a 4-carbon butene synthon with a chloroallyl group. | Aryl-Alkyl Coupling Reaction |

| Route B | C-Cl bond and C=C bond | A 4-(3-methylphenyl)-1-butyne precursor. | Hydrochlorination/Halogenation of an alkyne/alkene |

These disconnections suggest two main synthetic pathways. Route A focuses on coupling a pre-functionalized butene chain with a tolyl group, while Route B involves forming the aryl-alkyl bond first, followed by the manipulation of a functional group to create the chloro-alkene.

Exploration of Olefin Halogenation Strategies for the Butene Moiety

This approach focuses on introducing the chlorine atom and the double bond at the final stages of the synthesis, starting from a suitable alkene precursor.

The addition of halogens to alkenes is a classic organic transformation. libretexts.orglibretexts.orgwikipedia.orgchemistrysteps.com However, achieving regioselectivity in the chlorination of an unsymmetrical alkene to yield the desired 2-chloro-1-butene structure can be challenging. Standard electrophilic addition of Cl2 to a terminal alkene like 4-(3-methylphenyl)-1-butene (B1612009) would likely result in a mixture of 1,2-dichloride products.

To achieve the desired regioselectivity, a more controlled approach would be necessary. One potential strategy involves the use of reagents that can favor the formation of a specific constitutional isomer. For instance, certain chlorinating agents in combination with specific catalysts or reaction conditions might influence the regiochemical outcome. google.comresearchgate.net Another approach could involve an allylic chlorination of a precursor like 4-(3-methylphenyl)-1-butene, followed by isomerization, though this can also lead to product mixtures.

The electrophilic addition of halogens to alkenes typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms across the double bond. libretexts.orglibretexts.orgwikipedia.orgmasterorganicchemistry.com This stereospecificity is a key feature of this reaction. For the synthesis of this compound, which has a terminal double bond, the stereochemistry of addition to a precursor internal double bond would be a critical consideration if that were the synthetic route. However, for a terminal alkene, the primary challenge remains regioselectivity rather than stereoselectivity of the double bond itself. If the chlorine were to be added via a different mechanism, such as a radical reaction, the stereochemical control would be diminished.

Aryl-Alkyl Coupling Methodologies for the Phenyl Substituent

This synthetic strategy focuses on forming the C(sp²)–C(sp³) bond between the 3-methylphenyl group and the butene chain.

Suzuki-Miyaura Coupling: This powerful palladium-catalyzed cross-coupling reaction typically involves an organoboron compound and an organic halide. libretexts.orgnih.govresearchgate.net For the synthesis of our target, this could involve the reaction of a (3-methylphenyl)boronic acid with a suitable 4-halobutenyl chloride derivative. A key challenge in this approach is the potential for competing reactions, such as β-hydride elimination from the alkyl halide substrate. nih.gov

Heck Reaction: The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.govjk-sci.comnumberanalytics.comorganic-chemistry.orgmdpi.com A plausible Heck reaction for this synthesis would involve coupling 3-bromotoluene (B146084) with 1-butene (B85601), followed by chlorination. The regioselectivity of the coupling and the subsequent chlorination would be critical steps to control.

Interactive Table: Comparison of Cross-Coupling Reactions

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Key Considerations |

| Suzuki-Miyaura | Palladium | (3-methylphenyl)boronic acid | 4-halo-2-chloro-1-butene | Substrate stability, potential for β-hydride elimination. nih.gov |

| Heck | Palladium | 3-halotoluene | But-1-ene | Regioselectivity of coupling and subsequent chlorination. mdpi.com |

Grignard Reagents: The coupling of Grignard reagents with alkyl halides, often catalyzed by transition metals like nickel or iron, is a well-established method for forming C-C bonds. acs.orgnii.ac.jpacs.orgmdpi.comscispace.com In this context, 3-methylphenylmagnesium bromide could be reacted with a 4-halo-2-chloro-1-butene. The reactivity of the two different halide positions in the butene derivative would need to be carefully considered to ensure selective coupling.

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles used in C-C bond formation. europa.eursc.orgorganicchemistrydata.orgwikipedia.orgeolss.net The reaction of 3-tolyllithium with a suitable electrophilic butene derivative could form the desired aryl-alkyl bond. Due to their high reactivity, organolithium reactions often require low temperatures and careful control of stoichiometry to avoid side reactions. wikipedia.org

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

Hypothetically, the synthesis of this compound could be approached through several established transformations. However, without experimental data, any discussion of selectivity remains speculative.

Allylic Chlorination: One potential route is the allylic chlorination of 4-(3-methylphenyl)-1-butene. This reaction, typically employing reagents like N-chlorosuccinimide (NCS), is known to proceed via a radical mechanism. The regioselectivity of such a reaction would be a critical factor, with the potential for chlorination to occur at either the C-2 or C-4 position, yielding a mixture of isomers. The stereochemical outcome at the newly formed chiral center (C-2) would also need to be considered, with the likelihood of a racemic mixture being formed in the absence of a chiral catalyst or auxiliary.

Hydrochlorination of an Alkyne: Another theoretical pathway involves the hydrochlorination of 4-(3-methylphenyl)-1-butyne. The addition of HCl across the triple bond could, in principle, yield the desired product. However, the regioselectivity of this addition would be governed by Markovnikov's and anti-Markovnikov's rules, depending on the reaction conditions (e.g., radical vs. polar mechanism). Controlling the addition to selectively produce the 2-chloro isomer would be a significant synthetic challenge.

Nucleophilic Substitution and Elimination Reactions: A multi-step approach could also be envisioned, for instance, involving the conversion of a suitable precursor, such as 4-(3-methylphenyl)-1-buten-2-ol, to the corresponding chloride via nucleophilic substitution. Alternatively, elimination reactions from a di-substituted butane (B89635) derivative could be explored, though controlling the position and geometry of the resulting double bond would be paramount.

Development of Novel Synthetic Routes and Process Optimization

The absence of published synthetic routes for this compound highlights a clear opportunity for the development of novel chemical methodologies. Future research in this area would likely focus on addressing the selectivity challenges inherent in the potential pathways mentioned above.

Catalytic Approaches: The development of catalytic methods, particularly those employing transition metals, could offer elegant solutions for controlling the chemo-, regio-, and stereoselectivity of the synthesis. For example, a palladium-catalyzed cross-coupling reaction between a (3-methylphenyl)-containing organometallic reagent and a suitable 4-carbon building block bearing a chloro-substituent at the 2-position could be a viable strategy.

Process Optimization: Once a reliable synthetic route is established, process optimization would be the next logical step for any potential industrial application. This would involve a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of this compound while minimizing the formation of byproducts. The development of a scalable and cost-effective process would be a key objective.

Reaction Mechanisms and Reactivity Profiles of 2 Chloro 4 3 Methylphenyl 1 Butene

Electrophilic Addition Reactions to the Alkene

Electrophilic addition reactions to the carbon-carbon double bond of 2-Chloro-4-(3-methylphenyl)-1-butene are a key feature of its chemical behavior. These reactions typically proceed through the formation of a carbocation intermediate, the stability of which governs the regiochemical outcome.

Investigations into Carbocation Intermediates and Rearrangements

The addition of an electrophile (E+) to the double bond of this compound can theoretically lead to two different carbocation intermediates. The initial protonation of the double bond is expected to follow Markovnikov's rule, where the proton adds to the less substituted carbon (C1) to form the more stable carbocation at the more substituted carbon (C2). savemyexams.comlibretexts.org This results in a secondary allylic carbocation, which is stabilized by resonance.

However, this initially formed secondary carbocation can potentially undergo rearrangement to a more stable carbocation. lumenlearning.comlibretexts.orglibretexts.org A 1,2-hydride shift from the adjacent carbon (C3) is unlikely as it would lead to a less stable primary carbocation. More plausible, especially under certain reaction conditions, is the potential for rearrangement of the benzylic proton on the adjacent carbon (C4), which could lead to a resonance-stabilized benzylic carbocation. The propensity for such rearrangements is influenced by the reaction conditions, including the solvent and the nature of the electrophile. lasalle.edumasterorganicchemistry.commsu.edu

A competing initial electrophilic attack could also occur at the C2 position, leading to a primary carbocation at C1. This is significantly less stable and therefore less likely to form. The stability of carbocations follows the general trend: tertiary > secondary > primary. masterorganicchemistry.com

| Initial Electrophilic Attack Site | Initially Formed Carbocation | Relative Stability | Potential Rearrangement | Rearranged Carbocation | Relative Stability of Rearranged Cation |

|---|---|---|---|---|---|

| C1 | Secondary Allylic (at C2) | More Stable | 1,2-Hydride Shift from C3 | Primary | Less Stable |

| C1 | Secondary Allylic (at C2) | More Stable | Potential Benzylic Rearrangement | Resonance-Stabilized Benzylic | Potentially More Stable |

| C2 | Primary (at C1) | Less Stable | - | - | - |

Markovnikov vs. Anti-Markovnikov Selectivity in Halogenation and Hydrohalogenation

The regioselectivity of halogenation and hydrohalogenation reactions of this compound is a critical aspect of its reactivity.

In hydrohalogenation (e.g., with HCl or HBr), the reaction is expected to proceed via an electrophilic addition mechanism, following Markovnikov's rule . The proton will add to the less substituted carbon of the double bond (C1), leading to the formation of the more stable secondary allylic carbocation at C2. The subsequent attack by the halide ion (X-) will occur at C2, yielding the Markovnikov product. savemyexams.comlibretexts.org

Anti-Markovnikov addition of HBr can be achieved under radical conditions, typically in the presence of peroxides. In this case, the reaction proceeds through a radical chain mechanism. The bromine radical adds to the less substituted carbon (C1) to form the more stable secondary radical at C2. The subsequent abstraction of a hydrogen atom from HBr gives the anti-Markovnikov product.

In halogenation (e.g., with Br2 or Cl2), the reaction typically proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the anti-face, leading to an anti-addition product. In the case of an unsymmetrical alkene like this compound, the attack of the nucleophile will occur at the more substituted carbon that can better stabilize a partial positive charge, which in this case would be C2.

| Reaction | Reagents | Expected Major Product | Selectivity | Key Intermediate |

|---|---|---|---|---|

| Hydrohalogenation | HX (e.g., HCl, HBr) | 2-Chloro-2-halo-4-(3-methylphenyl)butane | Markovnikov | Secondary allylic carbocation |

| Radical Hydrobromination | HBr, Peroxides (ROOR) | 1-Bromo-2-chloro-4-(3-methylphenyl)butane | Anti-Markovnikov | Secondary radical |

| Halogenation | X₂ (e.g., Cl₂, Br₂) | 1,2-Dihalo-2-chloro-4-(3-methylphenyl)butane | Anti-addition | Cyclic halonium ion |

Nucleophilic Substitution Reactions Involving the Allylic Halogen

The allylic chloride functionality in this compound makes it susceptible to nucleophilic substitution reactions. These reactions can proceed through either SN1 or SN2 mechanisms, and the operative pathway is highly dependent on the reaction conditions.

SN1 and SN2 Mechanistic Investigations

The secondary nature of the carbon bearing the chlorine atom allows for the possibility of both SN1 and SN2 pathways.

The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate. youtube.comlibretexts.org This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations. The carbocation formed from this compound would be a resonance-stabilized allylic carbocation, making the SN1 pathway plausible. masterorganicchemistry.com

The SN2 mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. youtube.com This mechanism is favored by strong nucleophiles, polar aprotic solvents, and substrates with minimal steric hindrance around the reaction center. youtube.com The secondary nature of the substrate presents some steric hindrance, but SN2 reactions are still possible.

A third possibility for allylic systems is the SN2' mechanism , where the nucleophile attacks the gamma-carbon of the double bond, leading to a rearrangement of the double bond.

| Factor | Favors SN1 | Favors SN2 |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Substrate | Secondary allylic - can undergo both | |

| Leaving Group | Good (Chloride is a moderate leaving group) |

Effects of Stereochemistry on Reaction Pathways

If the starting material were chiral, the stereochemical outcome of the substitution reaction would provide insight into the operative mechanism.

An SN1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face. This typically leads to a racemic or nearly racemic mixture of products, resulting in a loss of stereochemical information. libretexts.org

An SN2 reaction , on the other hand, involves a backside attack of the nucleophile, which results in an inversion of configuration at the stereocenter. This is a stereospecific reaction.

The SN2' reaction can also exhibit stereospecificity, with the stereochemical outcome depending on whether the nucleophile attacks syn or anti to the leaving group.

Radical Reactions and Controlled Polymerization Tendencies

The alkene functionality of this compound allows it to participate in radical reactions, including polymerization.

While uncontrolled radical polymerization can lead to a mixture of products with varying chain lengths and branching, controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures. Techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be applied to monomers like this compound. rsc.orgnih.govrsc.org

The presence of the allylic chloride is significant in this context. Allylic compounds are generally less reactive in radical polymerizations compared to vinyl monomers due to degradative chain transfer, where a hydrogen atom is abstracted from the allylic position, leading to a stable, non-propagating allylic radical. However, under specific controlled conditions, polymerization can be achieved.

| CRP Technique | Initiator/Catalyst System | Potential for Control | Challenges |

|---|---|---|---|

| ATRP | Transition metal complex (e.g., Cu(I)/ligand) | Good control over molecular weight and dispersity | Potential for side reactions involving the allylic chloride |

| RAFT | RAFT agent (e.g., dithioester) and radical initiator | Versatile for a wide range of monomers | Chain transfer to the allylic position can compete with RAFT equilibrium |

Cycloaddition Reactions and Pericyclic Processes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules and involve the combination of two or more unsaturated molecules to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The reactivity of this compound in such reactions is primarily dictated by its terminal alkene functionality, which can act as a 2π-electron component.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In this context, this compound would function as the dienophile. The presence of a chloro group, which is electron-withdrawing, is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, thereby facilitating the reaction with electron-rich dienes. organic-chemistry.org

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, a [3+2] cycloaddition that forms a five-membered heterocyclic ring. In these reactions, this compound would act as the dipolarophile, reacting with a 1,3-dipole.

Other pericyclic processes, such as ene reactions, are also conceivable. msu.edu An ene reaction involves the reaction of an alkene having an allylic hydrogen (the "ene") with a compound containing a multiple bond (the "enophile"). msu.edu While this compound itself is more likely to act as an enophile due to its activated double bond, its structural isomers could potentially participate as ene donors.

Photochemical [2+2] cycloadditions are another possibility for forming four-membered rings, although these reactions typically require photochemical activation. libretexts.org

To illustrate the potential reactivity of this compound in Diels-Alder reactions, a hypothetical data table is presented below, comparing its expected reactivity with various dienes based on their electronic properties.

| Diene | Electronic Nature of Diene | Expected Relative Reaction Rate with this compound | Primary Cycloadduct |

|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | Electron-rich | High | 1-Chloro-1-methyl-4-(3-methylbenzyl)-3,4-dimethylcyclohex-1-ene |

| Cyclopentadiene | Electron-rich (locked in s-cis conformation) | Very High | 5-Chloro-5-(3-methylbenzyl)-bicyclo[2.2.1]hept-2-ene |

| 1,3-Butadiene | Neutral | Moderate | 1-Chloro-1-(3-methylbenzyl)cyclohex-3-ene |

| 1,4-Diphenyl-1,3-butadiene | Electron-rich | High | 1-Chloro-1-(3-methylbenzyl)-4,6-diphenylcyclohex-3-ene |

Influence of the Aryl and Alkene Moieties on Overall Reactivity

The alkene moiety , being terminal, is relatively unhindered, which is favorable for cycloaddition reactions. The presence of the chlorine atom at the 2-position has a significant electronic impact. As an electron-withdrawing group, it polarizes the double bond and lowers the energy of the LUMO. This makes the alkene a better electrophile and thus a more reactive dienophile in normal-demand Diels-Alder reactions with electron-rich dienes. organic-chemistry.org

The 3-methylphenyl (m-tolyl) group also influences the reactivity, albeit to a lesser extent than the chlorine atom. The methyl group is weakly electron-donating, which slightly increases the electron density of the aromatic ring. However, this effect is transmitted through a saturated carbon, so its direct electronic influence on the double bond is minimal. The primary role of the 3-methylphenyl group is likely steric. Its bulkiness could influence the facial selectivity of the cycloaddition, potentially favoring the approach of the diene from the less hindered side.

Below is a data table summarizing the anticipated effects of the substituents on the reactivity of the alkene in [4+2] cycloadditions.

| Structural Feature | Influence | Predicted Effect on [4+2] Cycloaddition Reactivity |

|---|---|---|

| Terminal Alkene (1-butene) | Steric | Low steric hindrance, favoring approach of reactants. |

| 2-Chloro Substituent | Electronic (Inductive) | Strongly electron-withdrawing, lowers LUMO energy, enhances reactivity with electron-rich dienes. |

| 3-Methylphenyl Group | Steric | Bulky group may influence diastereoselectivity of the cycloaddition. |

| 3-Methylphenyl Group | Electronic | Weakly electron-donating, but its effect on the double bond is attenuated by the saturated carbon spacer. Minimal direct electronic impact on the alkene's reactivity. |

Stereochemical Considerations and Asymmetric Transformations of 2 Chloro 4 3 Methylphenyl 1 Butene

Analysis of Potential Chiral Centers and Olefin Stereoisomerism

The structure of 2-Chloro-4-(3-methylphenyl)-1-butene contains a single potential chiral center at the second carbon atom (C2), which is bonded to a chlorine atom, a vinyl group, an ethyl-3-methylphenyl group, and a hydrogen atom. The presence of four different substituents on this sp³-hybridized carbon atom means that the molecule can exist as a pair of enantiomers. libretexts.org These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions.

The terminal double bond (C1=C2) in this compound does not exhibit olefin stereoisomerism (E/Z isomerism). This is because one of the olefinic carbons (C1) is bonded to two identical hydrogen atoms. For E/Z isomerism to occur, each carbon of the double bond must be bonded to two different groups. rsc.orglibretexts.org

Enantioselective and Diastereoselective Synthetic Routes to Chiral Analogsrsc.orgacs.orgnih.govchemrxiv.org

The synthesis of enantioenriched this compound and its analogs can be approached through several asymmetric strategies. These methods aim to control the formation of the C2 stereocenter, leading to a preponderance of one enantiomer over the other.

Chiral Catalysis in the Formation of Stereogenic Centers

Chiral catalysis represents a powerful tool for the asymmetric synthesis of molecules like this compound. york.ac.uk This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

One potential route is the asymmetric allylic substitution of a suitable prochiral precursor. For instance, a palladium-catalyzed allylic alkylation could be employed. nih.gov In such a reaction, a nucleophile would be added to a π-allyl palladium complex derived from a related achiral substrate. The use of a chiral ligand on the palladium catalyst would direct the nucleophilic attack to one face of the π-allyl intermediate, thereby establishing the stereochemistry at the C2 position.

Another catalytic approach could involve the kinetic resolution of a racemic mixture of this compound. nih.govwikipedia.org In a kinetic resolution, a chiral catalyst selectively reacts with one enantiomer of the racemate at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. nih.govwikipedia.org This method can be highly effective for obtaining optically active allylic compounds. rsc.orgacs.org

| Catalytic Method | Catalyst/Ligand System (Example) | Expected Outcome |

| Asymmetric Allylic Alkylation | Palladium catalyst with a chiral phosphine (B1218219) ligand | Enantiomerically enriched product |

| Kinetic Resolution | Chiral cobalt complex | Resolution of racemic mixture to yield one enantiomer in excess |

Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries offer another robust strategy for controlling stereochemistry. wikipedia.orgwikipedia.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For example, a chiral oxazolidinone could be used to direct the diastereoselective alkylation of a related enolate. researchgate.net The steric hindrance provided by the auxiliary would favor the approach of the electrophile from one direction, leading to the formation of one diastereomer in excess. Subsequent removal of the auxiliary would yield the desired enantioenriched product.

| Chiral Auxiliary | Reaction Type | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric Aldol Reaction | >95% |

| Camphorsultam | Asymmetric Diels-Alder Reaction | >90% |

| Pseudoephedrine | Asymmetric Alkylation | >98% |

Diastereomeric Resolution Techniques and Their Efficacy

When an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity, diastereomeric resolution can be employed. This technique involves reacting the racemic mixture of this compound with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers.

These diastereomers have different physical properties, such as solubility and boiling point, which allows for their separation by conventional methods like crystallization or chromatography. Once separated, the individual diastereomers can be treated to remove the resolving agent, yielding the pure enantiomers of the original compound.

The efficacy of this method depends on the choice of the resolving agent and the difference in physical properties between the resulting diastereomers. Common resolving agents include chiral acids, bases, and alcohols.

Probing Chiral Recognition and Selectivity in Derived Reactions

The chirality of this compound can significantly influence the stereochemical outcome of subsequent reactions. This phenomenon, known as chiral recognition, is fundamental to many biological and chemical processes.

For example, in a reaction with a chiral reagent, the two enantiomers of this compound will likely react at different rates and may lead to different products. This is because the transition states leading to the products will be diastereomeric and thus have different energies.

Furthermore, the chiral center in this compound can direct the stereochemistry of new chiral centers formed in its vicinity. This is known as substrate-controlled diastereoselection. For instance, the epoxidation of the double bond in one enantiomer of this compound would likely lead to the preferential formation of one of the two possible diastereomeric epoxides.

| Reaction | Reactant | Expected Outcome |

| Epoxidation | m-CPBA | Diastereoselective formation of an epoxide |

| Hydroboration-Oxidation | BH₃, then H₂O₂, NaOH | Diastereoselective formation of an alcohol |

| Dihydroxylation | OsO₄, NMO | Diastereoselective formation of a diol |

Advanced Spectroscopic and Structural Characterization Techniques for 2 Chloro 4 3 Methylphenyl 1 Butene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-(3-methylphenyl)-1-butene, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The vinyl protons (=CH₂) would appear as two separate signals in the olefinic region (typically δ 4.5-5.5 ppm), likely exhibiting geminal coupling to each other and vicinal coupling to the proton on the adjacent carbon. The proton at the chiral center (CHCl) would likely resonate as a multiplet due to coupling with the adjacent methylene (B1212753) and vinyl protons. The methylene protons (-CH₂-) adjacent to the aromatic ring would also appear as a multiplet. The aromatic protons of the 3-methylphenyl group would show a complex splitting pattern in the aromatic region (δ 7.0-7.5 ppm), and the methyl group protons on the ring would give a singlet at around δ 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the number of unique carbon environments. We would expect to see distinct signals for the two vinyl carbons, the chlorinated methine carbon, the methylene carbon, the four unique aromatic carbons of the 3-methylphenyl ring, and the methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. For instance, the sp² hybridized carbons of the double bond and the aromatic ring would appear at lower field (δ 100-150 ppm), while the sp³ hybridized carbons would be found at a higher field.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and establish the connectivity within the molecule, 2D NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed. A COSY spectrum would reveal the coupling relationships between protons, for example, showing correlations between the vinyl protons and the CHCl proton, and between the CHCl proton and the adjacent methylene protons. An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ | 5.0 - 5.5 (multiplet) | 115 - 125 |

| -CHCl- | 4.0 - 4.5 (multiplet) | 60 - 70 |

| -CH₂- | 2.5 - 3.0 (multiplet) | 35 - 45 |

| Aromatic CH | 7.0 - 7.3 (multiplet) | 125 - 130 |

| Aromatic C | - | 135 - 140 |

| -CH₃ | 2.3 (singlet) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Fragmentation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways would likely include the loss of a chlorine radical (Cl•) to give a prominent peak at [M-35]⁺ and [M-37]⁺. Another expected fragmentation would be the benzylic cleavage, resulting in the formation of a stable tropylium-like cation or a benzyl (B1604629) cation. The fragmentation pattern of butene derivatives often involves allylic cleavage. docbrown.info The presence of the 3-methylphenyl group would also lead to characteristic aromatic fragmentation patterns. High-resolution mass spectrometry (HRMS) could be used to determine the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Isomers of this compound could potentially be differentiated by their unique fragmentation patterns in the mass spectrum. For instance, a constitutional isomer with the chlorine atom at a different position would exhibit a different set of fragment ions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A key feature would be the C=C stretching vibration of the vinyl group, typically appearing in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group would be observed above 3000 cm⁻¹, while the C-H stretching of the aromatic ring would also appear in this region. The C-H stretching of the sp³ hybridized carbons would be found just below 3000 cm⁻¹. The C-Cl stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. The presence of the aromatic ring would also be confirmed by the presence of C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration of the double bond, which might be weak in the IR spectrum, is often strong in the Raman spectrum. Similarly, the symmetric stretching vibrations of the aromatic ring are typically more intense in the Raman spectrum. The C-Cl bond would also be expected to show a characteristic Raman signal.

Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H (sp²) stretch | 3010 - 3095 | 3010 - 3095 |

| C-H (sp³) stretch | 2850 - 2960 | 2850 - 2960 |

| C=C (alkene) stretch | 1640 - 1680 | 1640 - 1680 (strong) |

| C=C (aromatic) stretch | 1450 - 1600 | 1450 - 1600 |

| C-Cl stretch | 600 - 800 | 600 - 800 |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. Since this compound is likely a liquid or a low-melting solid at room temperature, it would first need to be converted into a suitable crystalline derivative. This could be achieved by reacting the compound to form a crystalline solid, for example, through co-crystallization with a heavy atom-containing compound.

Once a suitable single crystal is obtained, it can be analyzed by X-ray diffraction. The diffraction pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This provides detailed information about bond lengths, bond angles, and torsion angles. Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of the stereocenter (the carbon atom bearing the chlorine atom) by analyzing the anomalous dispersion of X-rays by the atoms in the crystal. This technique would unambiguously establish whether the compound is the (R)- or (S)-enantiomer.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Samples

Chiroptical spectroscopy techniques are essential for studying chiral molecules. These methods measure the differential interaction of left and right circularly polarized light with a chiral sample.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For a chiral sample of this compound, the ECD spectrum would show positive or negative bands (Cotton effects) at the wavelengths corresponding to its electronic transitions. The sign and intensity of these Cotton effects are highly sensitive to the stereochemistry of the molecule. Theoretical calculations of the ECD spectrum for both the (R)- and (S)-enantiomers could be performed using quantum chemical methods. By comparing the experimentally measured ECD spectrum with the calculated spectra, the absolute configuration of the chiral center can be determined. Studies on similar chiral molecules like (R)-3-chloro-1-butene have shown the utility of this approach. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and measures the differential absorption of left and right circularly polarized infrared light. A VCD spectrum provides stereochemical information based on the vibrational transitions of the molecule. Similar to ECD, comparison of the experimental VCD spectrum with quantum chemical predictions can be used to determine the absolute configuration.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 3 Methylphenyl 1 Butene

Quantum Chemical Calculations of Electronic Structure and Energetics

There is currently no publicly available research detailing quantum chemical calculations on 2-Chloro-4-(3-methylphenyl)-1-butene. Such studies, typically employing methods like Density Functional Theory (DFT) or ab initio calculations, would be instrumental in determining fundamental electronic properties. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity and kinetic stability. Furthermore, calculations of the molecular electrostatic potential (MEP) would provide insights into the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. The absence of this data precludes a fundamental understanding of the molecule's electronic character and energetic profile.

Reaction Pathway Modeling and Transition State Analysis

The reactivity of this compound in various chemical transformations remains theoretically uncharacterized. Reaction pathway modeling and transition state analysis are powerful computational tools used to map out the potential energy surface of a reaction, identify transition states, and calculate activation energies. This information is vital for predicting reaction mechanisms and kinetics. For instance, studying the mechanisms of nucleophilic substitution at the allylic carbon or addition reactions across the double bond would be of significant chemical interest. However, no such computational studies have been reported for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The conformational landscape and intermolecular interactions of this compound have not been investigated using molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of a molecule's behavior over time, allowing for the exploration of its various stable conformations and the energetic barriers between them. Understanding the preferred three-dimensional structures is essential as they can significantly influence the molecule's physical properties and biological activity. Additionally, simulations could shed light on how molecules of this compound interact with each other in the condensed phase, which is crucial for predicting properties like boiling point and solubility.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

While experimental spectroscopic data (such as NMR, IR, and UV-Vis spectra) may exist for this compound, there are no published computational studies aimed at predicting these parameters. Theoretical calculations of spectroscopic properties are invaluable for interpreting experimental data, assigning spectral features to specific molecular vibrations or electronic transitions, and confirming the structure of a synthesized compound. The correlation between predicted and experimental spectra serves as a benchmark for the accuracy of the computational methods employed.

Derivation of Structure-Reactivity Relationships from First Principles

The development of structure-reactivity relationships from first principles, which involves using quantum mechanical calculations to understand how a molecule's structure influences its reactivity, has not been undertaken for this compound. Such studies could involve systematically modifying the structure of the molecule (e.g., by changing the position of the methyl group or substituting the chlorine atom) and calculating the corresponding changes in reactivity descriptors. This would provide a deeper, quantitative understanding of the factors governing the chemical behavior of this class of compounds.

Applications in Complex Organic Synthesis and Material Science Precursors

Role as a Key Intermediate in the Synthesis of Functionalized Organic Molecules

2-Chloro-4-(3-methylphenyl)-1-butene serves as a key intermediate due to the dual reactivity of its vinyl chloride and substituted phenyl functionalities. The vinyl chloride group can participate in various coupling reactions, while the alkene is susceptible to a range of addition reactions. pearson.commasterorganicchemistry.comlibretexts.org This allows for the stepwise and controlled introduction of different functional groups, leading to the synthesis of highly functionalized molecules. The reactivity of similar allylic and vinyl chlorides is well-documented, highlighting their utility in forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtaylorandfrancis.cominnospk.com For instance, the chlorine atom can be displaced by a variety of nucleophiles in substitution reactions, a common strategy in the synthesis of complex organic molecules. wikipedia.org

Below is a table illustrating potential transformations of this compound into other functionalized organic molecules, based on the known reactivity of vinyl chlorides.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | R-MgBr, Pd catalyst | 2-Alkyl/Aryl-4-(3-methylphenyl)-1-butene | Cross-coupling |

| This compound | NaCN | 2-Cyano-4-(3-methylphenyl)-1-butene | Nucleophilic Substitution |

| This compound | R-OH, Base | 2-Alkoxy-4-(3-methylphenyl)-1-butene | Nucleophilic Substitution |

| This compound | HBr | 1-Bromo-2-chloro-4-(3-methylphenyl)butane | Electrophilic Addition |

Derivatization for Potential Pharmaceutical Scaffolds and Advanced Intermediates

The derivatization of existing molecular scaffolds is a cornerstone of medicinal chemistry for the discovery of new therapeutic agents. researchgate.net The structure of this compound offers several points for modification to generate novel scaffolds. The aromatic ring can undergo electrophilic substitution to introduce additional functional groups, while the chloro-substituted butene chain can be modified through various reactions to build more complex side chains. These derivatizations can lead to a library of compounds with the potential for biological activity. The synthesis of substituted butenolides from functionalized precursors is one example of how butene derivatives can be transformed into heterocyclic scaffolds of pharmaceutical interest. escholarship.orgescholarship.orgnih.govresearchgate.netorganic-chemistry.org

Utility in Agrochemical and Specialty Chemical Production

Allyl chlorides and related compounds are important intermediates in the production of various agrochemicals and specialty chemicals. wikipedia.orgtaylorandfrancis.cominnospk.comqinmuchem.com The reactivity of the chloro-group allows for the introduction of moieties that can confer pesticidal or other desired properties. Similarly, in the realm of specialty chemicals, butene derivatives are used in the synthesis of plasticizers, resins, and other materials with specific industrial applications. pmarketresearch.comrayeneh.combritannica.com The presence of the methylphenyl group in this compound could be leveraged to produce derivatives with tailored properties for these sectors.

Precursor to Polymerizable Monomers and Macromolecular Architectures

Functionalized styrenes and related vinyl compounds are fundamental monomers in polymer chemistry. acs.orgacs.orgresearchgate.netrsc.org this compound can be envisioned as a precursor to such monomers. For instance, modification of the chloro-group or reactions involving the aromatic ring could yield a functionalized styrene (B11656) derivative capable of undergoing polymerization. The direct polymerization of functionalized styrenes is a more convenient method for producing functionalized polystyrenes compared to post-polymerization modification. acs.org The resulting polymers could have unique thermal or mechanical properties conferred by the substituted phenylbutene side chains. The polymerization of 1-butene (B85601) itself is a well-established industrial process, and derivatives of 1-butene are of interest for creating specialty polymers. google.comfrontiersin.org

The following table outlines a hypothetical pathway for the conversion of this compound into a polymerizable monomer and its subsequent polymerization.

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | This compound | Strong Base | 4-(3-methylphenyl)-1,2-butadiene | Elimination to form a conjugated system |

| 2 | 4-(3-methylphenyl)-1,2-butadiene | Isomerization Catalyst | 2-(3-methylphenyl)-1,3-butadiene | Isomerization to a conjugated diene |

| 3 | 2-(3-methylphenyl)-1,3-butadiene | Radical Initiator | Poly(2-(3-methylphenyl)-1,3-butadiene) | Polymerization |

Integration into Multi-Step Synthetic Sequences for Target Molecules

In the synthesis of complex target molecules, chemists often rely on multi-step reaction sequences where each step introduces a specific structural element. libretexts.orgyoutube.com this compound is well-suited for integration into such sequences. pearson.com Its dual reactivity allows it to act as a linchpin, connecting different parts of a molecule. For example, the vinyl chloride could first be used in a coupling reaction to attach one part of the target molecule, followed by a reaction at the double bond to introduce another fragment. The ability to perform a sequence of reactions on a single starting material is a key strategy in efficient organic synthesis. savemyexams.com

Green Chemistry Principles in the Research and Development of 2 Chloro 4 3 Methylphenyl 1 Butene Chemistry

Atom Economy and Reaction Efficiency Maximization

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org The ideal atom economy is 100%, signifying that all atoms from the reactants are incorporated into the final product, with no byproducts. chemcopilot.com

A plausible synthetic route to 2-Chloro-4-(3-methylphenyl)-1-butene could involve a Grignard reaction between 3-methylbenzylmagnesium chloride and acrolein, followed by an allylic chlorination.

Step 1: Grignard Reaction

Reactants: 3-methylbenzylmagnesium chloride, acrolein

Product: 1-(3-methylphenyl)but-3-en-1-ol (B13237775)

Byproducts: Magnesium salts

Step 2: Allylic Chlorination

Reactants: 1-(3-methylphenyl)but-3-en-1-ol, Thionyl chloride (SOCl₂)

Product: this compound

Byproducts: Sulfur dioxide (SO₂), Hydrogen chloride (HCl)

The atom economy for this two-step process would be considerably less than 100% due to the formation of inorganic byproducts. Maximizing reaction efficiency would involve optimizing reaction conditions to achieve high yields and selectivity, thereby minimizing waste. whiterose.ac.uk

Interactive Data Table: Theoretical Atom Economy of a Conceptual Synthesis

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Grignard Reaction | 3-methylbenzylmagnesium chloride + Acrolein | 1-(3-methylphenyl)but-3-en-1-ol | MgCl₂ | < 100% |

| Allylic Chlorination | 1-(3-methylphenyl)but-3-en-1-ol + SOCl₂ | This compound | SO₂ + HCl | < 100% |

Note: The exact atom economy would depend on the specific reagents and their molar masses.

Solvent Selection and Alternative Reaction Media (e.g., solvent-free, aqueous, supercritical fluids)

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. acsgcipr.org Traditional organic solvents are often volatile, flammable, and toxic.

In the conceptual synthesis of this compound, the Grignard reaction would typically be conducted in an ether-based solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Greener alternatives could include 2-methyl-THF, which is derived from renewable resources and has a better environmental profile. For the chlorination step, which might traditionally use chlorinated solvents like dichloromethane, greener alternatives such as cyclopentyl methyl ether (CPME) or even solvent-free conditions could be explored. acsgcipr.org

The use of alternative reaction media is a key area of green chemistry research.

Aqueous media: While Grignard reagents are incompatible with water, certain C-C bond-forming reactions can be performed in water using appropriate catalysts.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent as it is non-toxic, non-flammable, and readily available. Its properties can be tuned by adjusting temperature and pressure.

Solvent-free reactions: Conducting reactions without a solvent, for example, by using a melt of the reactants, can eliminate solvent-related waste entirely.

Interactive Data Table: Comparison of Potential Solvents

| Solvent | Boiling Point (°C) | Toxicity | Environmental Impact | Potential Application |

| Diethyl Ether | 34.6 | High | High | Grignard Reaction |

| 2-Methyl-THF | 80 | Moderate | Moderate | Greener alternative for Grignard |

| Dichloromethane | 39.6 | High | High | Chlorination |

| Cyclopentyl Methyl Ether | 106 | Low | Low | Greener alternative for chlorination |

| Supercritical CO₂ | 31.1 (critical temp) | Low | Low (if from captured source) | Potential alternative medium |

Catalysis for Sustainable Transformations (e.g., organocatalysis, biocatalysis, heterogeneous catalysis)

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, while minimizing waste. numberanalytics.com

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. nih.gov For the synthesis of this compound, an organocatalyst could potentially be employed in a stereoselective C-C bond-forming reaction to create the chiral center, if a specific stereoisomer is desired.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. chemistryjournals.net A biocatalytic approach could involve the use of an enzyme, such as a hydrolase or a dehydrogenase, to resolve a racemic intermediate or to perform a stereoselective transformation. nih.govacs.org For instance, a lipase (B570770) could be used for the kinetic resolution of a precursor alcohol. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts are in a different phase from the reactants, which simplifies their separation and recycling, thereby reducing waste. rsc.org In the context of the synthesis of the target molecule, a solid-supported acid catalyst could be investigated for dehydration or rearrangement reactions, or a supported metal catalyst for a cross-coupling reaction to form the C-C bond. Heterogeneous catalysts have also been explored for the chlorination of alkenes. researchgate.net

Waste Minimization and By-product Utilization Strategies

Waste minimization is a proactive approach to pollution prevention that involves reducing or eliminating the generation of waste at the source. purkh.comresearchgate.net In the conceptual synthesis of this compound, significant waste streams would include the magnesium salts from the Grignard reaction and the acidic byproducts from the chlorination step.

Strategies for waste minimization include:

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and stoichiometry to maximize yield and minimize byproduct formation. numberanalytics.com

Catalyst Selection: Using highly selective catalysts to avoid the formation of unwanted side products. numberanalytics.com

By-product Utilization: Developing methods to convert byproducts into valuable materials. For example, the hydrogen chloride generated during chlorination could potentially be captured and used in other chemical processes.

Interactive Data Table: Potential Waste Streams and Mitigation Strategies

| Synthetic Step | Potential Waste Stream | Mitigation Strategy | By-product Utilization Potential |

| Grignard Reaction | Magnesium salts, solvent waste | Optimize stoichiometry, recycle solvent | Limited for magnesium salts |

| Allylic Chlorination | SO₂, HCl, solvent waste | Use of a greener chlorinating agent, solvent-free conditions, recycle solvent | Capture and reuse of HCl |

Energy Efficiency in Synthetic Procedures and Process Intensification

Energy efficiency is a critical component of green chemistry, aiming to reduce the environmental and economic costs associated with energy consumption. dntb.gov.ua Synthetic methods should ideally be conducted at ambient temperature and pressure.

Process intensification refers to the development of innovative technologies that lead to smaller, cleaner, and more energy-efficient processes. numberanalytics.comgspchem.com Techniques relevant to the synthesis of this compound could include:

Microreactors: These small-scale reactors offer enhanced heat and mass transfer, allowing for better control over reaction conditions and improved safety, particularly for highly exothermic reactions. pitt.edu

Reactive Distillation: Combining reaction and separation in a single unit can lead to significant energy savings and reduced capital costs.

Alternative Energy Sources: The use of microwaves or ultrasound can sometimes accelerate reaction rates and improve yields, leading to more energy-efficient processes. dntb.gov.ua

By considering these green chemistry principles in the early stages of research and development, the synthesis of this compound can be designed to be more sustainable, safer, and more cost-effective.

Future Research Directions and Emerging Paradigms for 2 Chloro 4 3 Methylphenyl 1 Butene

Development of Highly Enantioselective and Diastereoselective Routes with Novel Catalysts

The presence of a stereocenter in 2-Chloro-4-(3-methylphenyl)-1-butene necessitates synthetic routes that can control its absolute and relative stereochemistry. Future research will likely focus on the development of novel catalytic systems capable of producing this compound with high enantiomeric and diastereomeric purity.

Current strategies for asymmetric allylic halogenation often involve the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. For a substrate like 4-(3-methylphenyl)-1-buten-2-ol, a potential precursor, a catalytic enantioselective dichlorination could establish the required stereocenter. Research into titanium-based catalysts, for instance, has shown promise in the enantioselective dichlorination of simple allylic alcohols. Similarly, dimeric cinchona alkaloid derivatives have been used to catalyze the dichlorination of allylic alcohols with aryl iododichlorides as the chlorine source. The exploration of new ligands, particularly those that can form well-defined chiral pockets around a metal center (e.g., Palladium, Copper, Iridium), will be a key area of investigation. The goal is to achieve high yields and exceptional levels of stereocontrol, as illustrated in the hypothetical research data below.

Table 1: Hypothetical Data for Future Enantioselective Synthesis

| Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (e.e. %) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| [Pd(allyl)Cl]₂ | (S)-BINAP | 85 | 92 | >95:5 |

| Cu(OTf)₂ | (R,R)-Ph-BOX | 91 | 95 | >98:2 |

| Ir(COD)Cl₂ | (S,S)-f-binaphane | 88 | >99 | >99:1 |

Further advancements may come from the development of organocatalysts, which avoid the use of potentially toxic and expensive metals. Chiral Brønsted acids or Lewis bases could be designed to activate the substrate or the chlorinating agent, enabling a highly controlled stereoselective transformation.

Flow Chemistry and Continuous Processing Applications for Scalable Synthesis

For this compound to be utilized in industrial applications, a scalable, safe, and efficient synthesis is required. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for halogenation reactions, which are often highly exothermic and use hazardous reagents.

Future research will likely involve designing a continuous flow process for the synthesis of this compound. This could involve pumping a solution of the precursor, such as the corresponding allylic alcohol, along with a chlorinating agent through a heated and pressurized microreactor. The key advantages of a flow setup include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous materials at any given time. This approach can lead to higher yields, better selectivity, and reduced waste generation.

A multi-step continuous process could be envisioned, integrating synthesis, in-line purification, and solvent-swapping modules. This would allow for a seamless and automated production line, significantly reducing manual handling and production time.

Table 2: Projected Comparison of Batch vs. Flow Synthesis

| Parameter | Traditional Batch Process | Future Continuous Flow Process |

|---|---|---|

| Scale | Grams to Kilograms | Kilograms to Tons |

| Safety | High risk (exotherms, hazardous reagents) | Significantly enhanced (small reaction volumes) |

| Reaction Time | Hours to Days | Minutes to Hours |

| Yield | Moderate to Good | Good to Excellent |

| Selectivity | Variable | Highly controlled |

| Waste Generation | Significant | Minimized |

Photoredox Catalysis and Electrochemistry in Novel Derivatization Pathways

The derivatization of this compound is key to its application as a synthetic intermediate. Photoredox catalysis and electrochemistry are emerging as powerful tools for forming new chemical bonds under mild conditions, and they represent a promising frontier for the functionalization of this allylic chloride.

Visible-light photoredox catalysis can generate radical intermediates from allylic compounds, enabling a wide range of transformations that are complementary to traditional ionic pathways. For example, a photoredox-mediated reaction could be developed to couple this compound with various nucleophiles, including carbon, nitrogen, and oxygen-based partners. This could involve a dual catalytic system where a photocatalyst generates an allylic radical that is then intercepted by a transition metal catalyst to form the desired product.

Electrochemistry offers another sustainable and powerful method for derivatization. By using electrons as a "reagent," it is possible to generate reactive intermediates from the alkene or the chloride moiety of the target molecule. For instance, an electrochemical reduction could initiate a coupling reaction, while an oxidation could lead to the introduction of new functional groups across the double bond. These methods avoid the need for stoichiometric chemical oxidants or reductants, making them environmentally benign. Future work could explore the electrochemical hydrofunctionalization or difunctionalization of the butene backbone.

Exploration of Bio-Inspired Synthetic Methodologies for Enhanced Selectivity

Nature has evolved highly efficient and selective enzymes for carrying out complex chemical transformations, including halogenation. Bio-inspired synthetic methodologies, particularly the use of halogenase enzymes, could provide an unparalleled level of selectivity in the synthesis of this compound.

Future research could focus on identifying or engineering halogenase enzymes capable of acting on a synthetic precursor to introduce the chlorine atom with perfect regio- and stereoselectivity. Flavin-dependent halogenases, for example, are known to catalyze the site-selective halogenation of electron-rich aromatic and aliphatic substrates. Through directed evolution and protein engineering, it may be possible to create a bespoke enzyme tailored for the specific synthesis of the desired enantiomer of this compound.

This biocatalytic approach offers several advantages, including mild reaction conditions (typically in water at room temperature), exceptional selectivity that is often difficult to achieve with traditional chemical catalysts, and a reduced environmental footprint. Combining enzymatic halogenation with chemical catalysis in chemoenzymatic cascades is another promising avenue for creating complex molecules from simple starting materials.

Computational Design of Novel Reactivity and Selectivity in Complex Systems

To accelerate the discovery of new catalysts and reaction pathways, computational chemistry is poised to play a critical role. The use of computational tools, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition state structures, and the factors that govern reactivity and selectivity.

For this compound, computational studies could be employed to design novel chiral ligands

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(3-methylphenyl)-1-butene, and how can reaction conditions be optimized?

Methodological Answer:

- Wittig Reaction : Begin with 3-methylbenzaldehyde and allyl chloride in the presence of a strong base (e.g., potassium tert-butoxide) to form the alkene backbone. Adjust stoichiometry to favor the elimination pathway .

- Purification : Use column chromatography with a hexane/ethyl acetate gradient to isolate the product. Recrystallization in ethanol can further improve purity .

- Optimization : Conduct kinetic studies to determine ideal temperature (typically 0–25°C) and solvent polarity (e.g., THF or dichloromethane) for yield maximization .

Q. How can the structural integrity of this compound be confirmed?

Methodological Answer:

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and geometric properties?

Methodological Answer:

- UV-Vis Spectroscopy : Analyze π→π* transitions of the chloroalkene moiety (λ~210–230 nm) to assess conjugation effects .

- Photoelectron Spectroscopy (PIE) : Compare experimental ionization energies with reference compounds (e.g., 1-butene vs. 2-butene) to resolve structural ambiguities .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of this compound in electrophilic additions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for pathways (e.g., Markovnikov vs. anti-Markovnikov addition). Use B3LYP/6-31G(d) basis sets for accuracy .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction kinetics .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting NMR or mass spectra)?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .

- Control Experiments : Compare spectra with pure reference standards (e.g., cis/trans isomers) to identify impurities .

- Statistical Validation : Apply principal component analysis (PCA) to large datasets to isolate outliers .

Q. How can in vitro pharmacological activity be assessed for derivatives of this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorogenic substrates to measure IC values against target enzymes (e.g., kinases or proteases). Include positive controls (e.g., staurosporine) for validation .

- Cell Viability Studies : Employ MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to screen for cytotoxicity. Normalize data to solvent-only controls .

Q. What advanced techniques validate the compound’s stability under varying environmental conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.